ALKBH5-IN-2

描述

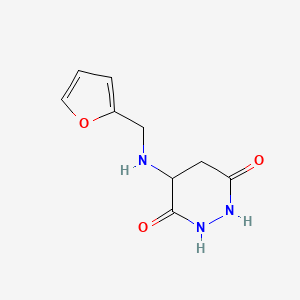

The exact mass of the compound 4-[(2-furylmethyl)amino]tetrahydro-3,6-pyridazinedione is 209.08004122 g/mol and the complexity rating of the compound is 269. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

IUPAC Name |

4-(furan-2-ylmethylamino)diazinane-3,6-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11N3O3/c13-8-4-7(9(14)12-11-8)10-5-6-2-1-3-15-6/h1-3,7,10H,4-5H2,(H,11,13)(H,12,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MDESMYPAACPJGO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(=O)NNC1=O)NCC2=CC=CO2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

ALKBH5-IN-2: A Technical Guide to its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

ALKBH5-IN-2 is a small molecule inhibitor of the N6-methyladenosine (m6A) demethylase ALKBH5. As a member of the AlkB family of dioxygenases, ALKBH5 plays a critical role in post-transcriptional gene regulation by removing methyl groups from mRNA. Dysregulation of ALKBH5 has been implicated in various diseases, most notably in oncology, making it a compelling target for therapeutic intervention. This document provides a comprehensive technical overview of the mechanism of action of this compound, including its inhibitory activity, effects on cellular signaling pathways, and detailed experimental protocols for its characterization.

Core Mechanism of Action: Inhibition of m6A Demethylation

This compound functions as a competitive inhibitor of ALKBH5. It binds to the active site of the enzyme, preventing it from demethylating its m6A-modified RNA substrates.[1] This inhibition leads to a global increase in the levels of m6A on mRNA. The presence of these methyl marks influences various aspects of RNA metabolism, including stability, splicing, and translation, thereby altering gene expression and impacting cellular processes such as proliferation, differentiation, and survival.[1]

Quantitative Inhibitory Activity

The potency of this compound and other inhibitors against ALKBH5 has been determined through various in vitro assays. The half-maximal inhibitory concentration (IC50) is a key metric for quantifying the effectiveness of these compounds.

| Inhibitor Name/Code | Target | IC50 (µM) | Reference |

| This compound (Compound 6) | ALKBH5 | 1.79 | [2][3][4] |

| 2-[(1-hydroxy-2-oxo-2-phenylethyl)sulfanyl]acetic acid (Compound 3) | ALKBH5 | 0.84 | [2][3][4] |

| ALKBH5-IN-5 | ALKBH5 | 0.62 | [5] |

| TD19 | ALKBH5 | - | [6] |

| Compound 20m | ALKBH5 | 0.021 | [7] |

Cellular Activity of this compound (Compound 6)

The anti-proliferative effects of this compound have been evaluated in various cancer cell lines, demonstrating a cell-type-selective impact.

| Cell Line | Cancer Type | IC50 (µM) | Reference |

| HL-60 | Leukemia | 1.38 - 16.5 | [2][3][4] |

| CCRF-CEM | Leukemia | 1.38 - 16.5 | [2][3][4] |

| K562 | Leukemia | 1.38 - 16.5 | [2][3][4] |

| Jurkat | Leukemia | Low to negligible effect | [2][3][4] |

| A-172 | Glioblastoma | Low to negligible effect | [2][3][4] |

| NB4 | Acute Myeloid Leukemia | - | [6] |

| MOLM13 | Acute Myeloid Leukemia | - | [6] |

| U87 | Glioblastoma | - | [6] |

Signaling Pathways Modulated by ALKBH5 Inhibition

Inhibition of ALKBH5 by compounds like this compound leads to the modulation of various downstream signaling pathways critical for cancer progression. The increased m6A modification on target mRNAs can either enhance or decrease their stability and translation, depending on the specific "reader" proteins that bind to the m6A mark.

General ALKBH5 Inhibition Pathway

This diagram illustrates the general mechanism of ALKBH5 inhibition. By blocking the demethylation activity of ALKBH5, inhibitors like this compound cause an accumulation of m6A on target mRNAs, which in turn affects their fate and downstream protein expression.

Caption: General mechanism of ALKBH5 inhibition by this compound.

Key Downstream Signaling Pathways

ALKBH5 has been shown to regulate several key oncogenic signaling pathways. Inhibition of ALKBH5 can therefore impact these pathways, leading to anti-tumor effects.

-

FOXM1 Pathway: ALKBH5 demethylates FOXM1 nascent transcripts, promoting the proliferation of glioblastoma stem-like cells.[8]

-

TRAF1-mediated NF-κB and MAPK Signaling: In multiple myeloma, ALKBH5 enhances TRAF1 mRNA stability, leading to the activation of NF-κB and MAPK pathways and promoting cell growth and survival.[9]

-

ITGB1/FAK/Src Pathway: In ovarian cancer, ALKBH5 regulates the expression of ITGB1 in an m6A-YTHDF2-dependent manner, which in turn triggers the phosphorylation of FAK and Src, promoting lymphangiogenesis and metastasis.[10]

-

YAP Pathway: In osteosarcoma, ALKBH5 overexpression inhibits the m6A methylation of YAP mRNA, triggering apoptosis.[11]

The following diagram depicts the interplay of these pathways downstream of ALKBH5.

Caption: Key downstream signaling pathways affected by ALKBH5.

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of ALKBH5 inhibitors. The following are protocols for key experiments used in the characterization of this compound.

ALKBH5 Enzyme Inhibition Assay (ELISA-based)

This assay is used to determine the in vitro inhibitory activity of compounds against the ALKBH5 enzyme.

Materials:

-

Recombinant human ALKBH5 protein

-

m6A-containing RNA substrate

-

Anti-m6A antibody

-

HRP-conjugated secondary antibody

-

TMB substrate

-

Stop solution (e.g., 2N H2SO4)

-

Assay buffer (e.g., 50 mM HEPES, pH 7.5, 50 mM NaCl, 1 mM DTT, 100 µM 2-oxoglutarate, 100 µM (NH4)2Fe(SO4)2·6H2O, 2 mM L-ascorbic acid)

-

96-well microplate

Procedure:

-

Coat the 96-well plate with the m6A-containing RNA substrate and incubate overnight at 4°C.

-

Wash the plate with wash buffer (e.g., PBS with 0.05% Tween-20).

-

Add the ALKBH5 enzyme and the test inhibitor (e.g., this compound) at various concentrations to the wells. Include positive (enzyme, no inhibitor) and negative (no enzyme) controls.

-

Incubate the plate at 37°C for a specified time (e.g., 1-2 hours) to allow for the demethylation reaction.

-

Wash the plate to remove the enzyme and inhibitor.

-

Add the anti-m6A antibody and incubate at room temperature for 1 hour.

-

Wash the plate and add the HRP-conjugated secondary antibody. Incubate at room temperature for 1 hour.

-

Wash the plate and add the TMB substrate. Incubate in the dark until a color develops.

-

Add the stop solution to quench the reaction.

-

Read the absorbance at 450 nm using a microplate reader.

-

Calculate the percentage of inhibition and determine the IC50 value by plotting the inhibition percentage against the inhibitor concentration.

Cell Proliferation Assay (MTT Assay)

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.

Materials:

-

Cancer cell lines of interest

-

Complete cell culture medium

-

This compound

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS)

-

96-well cell culture plate

Procedure:

-

Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound. Include a vehicle control (e.g., DMSO).

-

Incubate the cells for a specified period (e.g., 48 or 72 hours).

-

Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan crystals.

-

Remove the medium and add the solubilization solution to dissolve the formazan crystals.

-

Read the absorbance at a wavelength of 570 nm (with a reference wavelength of 630 nm) using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Experimental Workflow Diagram

The following diagram outlines the typical workflow for the discovery and characterization of an ALKBH5 inhibitor.

Caption: Typical workflow for ALKBH5 inhibitor characterization.

Conclusion

This compound is a valuable research tool for investigating the biological roles of ALKBH5 and the therapeutic potential of its inhibition. Its mechanism of action, centered on the competitive inhibition of m6A demethylation, leads to significant alterations in gene expression and the modulation of key signaling pathways involved in cancer. The experimental protocols detailed herein provide a framework for the robust characterization of this compound and other novel inhibitors of this important epigenetic regulator. Further research into the preclinical and clinical efficacy of ALKBH5 inhibitors is warranted to translate these findings into novel therapeutic strategies.

References

- 1. What are ALKBH5 inhibitors and how do they work? [synapse.patsnap.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. researchgate.net [researchgate.net]

- 4. Rational Design of Novel Anticancer Small-Molecule RNA m6A Demethylase ALKBH5 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. ALKBH5-IN-5 | Highly selective ALKBH5 inhibitor | Leukemia | TargetMol [targetmol.com]

- 6. A covalent compound selectively inhibits RNA demethylase ALKBH5 rather than FTO - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. RNA demethylase ALKBH5 in cancer: from mechanisms to therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]

- 9. RNA demethylase ALKBH5 promotes tumorigenesis in multiple myeloma via TRAF1-mediated activation of NF-κB and MAPK signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 10. ALKBH5 activates FAK signaling through m6A demethylation in ITGB1 mRNA and enhances tumor-associated lymphangiogenesis and lymph node metastasis in ovarian cancer [thno.org]

- 11. M6A Demethylase ALKBH5 in Human Diseases: From Structure to Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

ALKBH5-IN-2: A Technical Guide to a Novel N6-methyladenosine Demethylase Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Core Summary

ALKBH5-IN-2, identified as 4-{[(furan-2-yl)methyl]amino}-1,2-diazinane-3,6-dione, is a small molecule inhibitor of the N6-methyladenosine (m6A) RNA demethylase AlkB homolog 5 (ALKBH5). As a critical "eraser" of the dynamic m6A modification on messenger RNA (mRNA), ALKBH5 plays a pivotal role in a myriad of cellular processes, including RNA stability, splicing, and translation. Its dysregulation has been implicated in the pathogenesis of various diseases, most notably in oncology, making it a compelling target for therapeutic intervention. This compound demonstrates potent and selective inhibition of ALKBH5, leading to a reduction in cancer cell viability and proliferation. This document provides an in-depth technical overview of this compound, its target, mechanism of action, and the experimental protocols for its characterization.

Target: ALKBH5, the m6A RNA Demethylase

ALKBH5 is a member of the AlkB family of Fe(II)/α-ketoglutarate-dependent dioxygenases.[1] Its primary function is to remove the methyl group from the N6 position of adenosine residues on RNA, a reversible modification known as m6A.[2] This post-transcriptional modification is a key regulator of gene expression. By removing m6A marks, ALKBH5 can influence the fate of target mRNAs, often affecting their stability and subsequent translation into proteins.[3]

The catalytic activity of ALKBH5 is crucial for its biological function. It is predominantly localized in the nucleus, where it can act on nascent RNA transcripts.[3] Dysregulation of ALKBH5 activity has been linked to the progression of several cancers, including glioblastoma, breast cancer, and acute myeloid leukemia, where it often acts as an oncogene by promoting cancer cell proliferation and survival.[2][4]

This compound: Quantitative Data

This compound has been evaluated for its inhibitory potency against the ALKBH5 enzyme and its anti-proliferative effects in various cancer cell lines. The following tables summarize the key quantitative data.

| Inhibitor | Chemical Name | CAS Number | Enzymatic IC50 (µM) |

| This compound (compound 6) | 4-{[(furan-2-yl)methyl]amino}-1,2-diazinane-3,6-dione | 1008951-10-7 | 1.79[5] |

Note: Some suppliers may report slightly different IC50 values.

| Cell Line | Cancer Type | Cellular IC50 (µM) |

| CCRF-CEM | Acute lymphoblastic leukemia | 1.38[5] |

| HL-60 | Acute promyelocytic leukemia | 16.5[5] |

| K562 | Chronic myelogenous leukemia | 1.39[5] |

| Jurkat | Acute T-cell leukemia | >50[5] |

| A-172 | Glioblastoma | >50[5] |

Experimental Protocols

ALKBH5 Enzymatic Inhibition Assay (m6A Antibody-Based ELISA)

This protocol is adapted from the methods described by Selberg et al. (2021).[5]

a. Principle: This assay measures the ability of an inhibitor to block the demethylation of an m6A-containing RNA substrate by recombinant ALKBH5. The remaining m6A modification on the RNA is then detected using a specific antibody in an ELISA format.

b. Materials:

-

Recombinant human ALKBH5 protein

-

m6A-containing RNA substrate

-

Assay buffer (e.g., 50 mM HEPES, pH 7.5, 100 µM (NH4)2Fe(SO4)2·6H2O, 1 mM α-ketoglutarate, 2 mM L-ascorbic acid, 0.1 mg/mL BSA)

-

This compound (or other test compounds) dissolved in DMSO

-

Anti-m6A antibody

-

HRP-conjugated secondary antibody

-

TMB substrate

-

Stop solution (e.g., 1 M H2SO4)

-

96-well microplate

-

Plate reader

c. Procedure:

-

Coat a 96-well plate with the m6A-containing RNA substrate and incubate overnight at 4°C.

-

Wash the plate with a suitable wash buffer (e.g., PBST).

-

Block the wells with a blocking buffer (e.g., 5% BSA in PBST) for 1 hour at room temperature.

-

Prepare the enzymatic reaction mixture in the assay buffer containing recombinant ALKBH5.

-

Add varying concentrations of this compound (typically in a serial dilution) to the wells. Include a positive control (no inhibitor) and a negative control (no enzyme).

-

Initiate the demethylation reaction by adding the ALKBH5 enzyme mixture to the wells.

-

Incubate the plate at 37°C for a defined period (e.g., 1-2 hours).

-

Wash the plate to remove the enzyme and inhibitor.

-

Add the anti-m6A antibody to each well and incubate for 1 hour at room temperature.

-

Wash the plate and add the HRP-conjugated secondary antibody. Incubate for 1 hour at room temperature.

-

Wash the plate and add the TMB substrate.

-

Stop the reaction with the stop solution and measure the absorbance at 450 nm using a plate reader.

-

Calculate the percent inhibition for each inhibitor concentration and determine the IC50 value by fitting the data to a dose-response curve.

Cell Viability Assay (MTT Assay)

This is a general protocol for assessing the effect of this compound on cancer cell proliferation.

a. Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells. Viable cells with active mitochondrial dehydrogenases can reduce the yellow MTT to a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.[6][7]

b. Materials:

-

Cancer cell lines (e.g., CCRF-CEM, HL-60, K562)

-

Complete cell culture medium

-

This compound dissolved in DMSO

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

-

96-well cell culture plate

-

Spectrophotometer (plate reader)

c. Procedure:

-

Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight (for adherent cells).

-

Treat the cells with various concentrations of this compound for a specific duration (e.g., 48 or 72 hours). Include a vehicle control (DMSO).

-

After the treatment period, add MTT solution to each well and incubate for 3-4 hours at 37°C.

-

If using adherent cells, carefully remove the medium.

-

Add the solubilization solution to each well to dissolve the formazan crystals.

-

Measure the absorbance at a wavelength of 570 nm using a plate reader.

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value.

Signaling Pathways and Mechanisms of Action

ALKBH5 functions as an m6A "eraser," and its inhibition by this compound leads to an increase in m6A levels on target mRNAs. This alteration in the m6A landscape can have profound effects on various signaling pathways implicated in cancer.

One of the key mechanisms involves the interplay between m6A "erasers" like ALKBH5 and m6A "readers," which are proteins that recognize and bind to m6A-modified RNA.[8] Reader proteins such as the YTH domain-containing family (e.g., YTHDF2) and insulin-like growth factor 2 mRNA-binding proteins (IGF2BPs) can mediate the downstream effects of m6A modification.[9]

For instance, YTHDF2 is known to promote the degradation of m6A-modified mRNAs.[10] By removing the m6A mark, ALKBH5 can protect certain oncogenic transcripts from YTHDF2-mediated decay, thereby promoting their expression. Inhibition of ALKBH5 by this compound would be expected to increase the m6A levels on these transcripts, leading to their degradation and a subsequent anti-cancer effect.

Several key oncogenic pathways are modulated by ALKBH5 activity. For example, ALKBH5 has been shown to regulate the expression of the transcription factor FOXM1, a critical driver of cell cycle progression and proliferation in many cancers.[2] ALKBH5-mediated demethylation of FOXM1 mRNA leads to its increased stability and expression.[2] The PI3K/AKT/mTOR pathway, a central regulator of cell growth, survival, and metabolism, is also influenced by ALKBH5 through its regulation of various target mRNAs.[4]

Caption: ALKBH5 signaling pathway and the effect of this compound.

Caption: Experimental workflows for inhibitor characterization.

References

- 1. Frontiers | ALKBH5 in development: decoding the multifaceted roles of m6A demethylation in biological processes [frontiersin.org]

- 2. ALKBH5-mediated m6A demethylation of FOXM1 mRNA promotes progression of uveal melanoma | Aging [aging-us.com]

- 3. mdpi.com [mdpi.com]

- 4. Insights into the m6A demethylases FTO and ALKBH5 : structural, biological function, and inhibitor development - PMC [pmc.ncbi.nlm.nih.gov]

- 5. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - SG [thermofisher.com]

- 6. broadpharm.com [broadpharm.com]

- 7. 细胞计数与健康状况分析 [sigmaaldrich.com]

- 8. Interactions between ALKBH5 and reader proteins in tumors: functions and molecular mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Frontiers | Interactions between ALKBH5 and reader proteins in tumors: functions and molecular mechanisms [frontiersin.org]

- 10. Mechanistic insights into the role of RNA demethylase ALKBH5 in malignant tumor therapy - PMC [pmc.ncbi.nlm.nih.gov]

The Role of ALKBH5-IN-2 in m6A Demethylation: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

N6-methyladenosine (m6A) is the most abundant internal modification in eukaryotic messenger RNA (mRNA) and plays a pivotal role in various cellular processes, including RNA stability, splicing, translation, and export. The reversible nature of m6A methylation, governed by methyltransferases ("writers"), demethylases ("erasers"), and binding proteins ("readers"), has established epitranscriptomics as a critical layer of gene regulation. ALKBH5 (AlkB Homolog 5) is one of the two primary m6A demethylases, which removes the methyl group from adenosine residues in an Fe(II)- and α-ketoglutarate (2OG)-dependent manner. Dysregulation of ALKBH5 has been implicated in numerous diseases, particularly cancer, making it an attractive target for therapeutic intervention.

This technical guide focuses on ALKBH5-IN-2, a small molecule inhibitor of ALKBH5, providing a comprehensive overview of its mechanism of action, biochemical and cellular effects, and the experimental protocols used for its characterization.

This compound: A Potent Inhibitor of m6A Demethylation

This compound, also referred to as compound 6 in the primary literature, is a potent inhibitor of the ALKBH5 m6A demethylase.

Mechanism of Action

This compound functions as a competitive inhibitor, likely by binding to the active site of ALKBH5 and preventing its interaction with m6A-modified RNA substrates. The catalytic mechanism of ALKBH5 involves the oxidative demethylation of m6A, and inhibitors like this compound are designed to interfere with this process. Molecular docking studies suggest that this compound binds within the active site pocket of the ALKBH5 protein.

Quantitative Data

The inhibitory activity of this compound has been quantified through biochemical and cellular assays.

Biochemical Inhibition

| Compound | Target | IC50 (µM) | Assay Type | Reference |

| This compound (compound 6) | ALKBH5 | 1.79 | m6A antibody-based ELISA |

Cellular Activity

The anti-proliferative effects of this compound have been evaluated in various cancer cell lines.

| Cell Line | Disease Type | IC50 (µM) after 48h | Reference |

| CCRF-CEM | Leukemia | 7.62 | |

| HL-60 | Leukemia | 11.0 | |

| K562 | Leukemia | 1.41 | |

| Jurkat | Leukemia | 41.3 | |

| A-172 | Glioblastoma | >50 | |

| HEK-293T | Non-cancerous | 40.5 |

Signaling Pathways Modulated by ALKBH5 Inhibition

While specific studies on the downstream signaling effects of this compound are limited, the broader consequences of ALKBH5 inhibition have been investigated. Inhibition of ALKBH5 leads to an increase in global m6A levels, which in turn affects the stability and translation of numerous target mRNAs, thereby influencing key signaling pathways implicated in cancer and other diseases.

Wnt/β-catenin Signaling

ALKBH5 has been shown to regulate the Wnt/β-catenin signaling pathway. In some contexts, ALKBH5 promotes breast cancer stemness by regulating this pathway. In pancreatic cancer, ALKBH5 can inhibit Wnt signaling by demethylating the mRNA of Wnt inhibitory factor 1 (WIF-1), leading to its increased expression. Therefore, inhibition of ALKBH5 by compounds like this compound could potentially modulate Wnt/β-catenin signaling, with the specific outcome being context-dependent.

Figure 1: Potential effect of this compound on the Wnt/β-catenin pathway.

NF-κB and MAPK Signaling

In multiple myeloma, ALKBH5 has been shown to promote tumorigenesis by activating both the NF-κB and MAPK signaling pathways through the stabilization of TRAF1 mRNA. Inhibition of ALKBH5 would therefore be expected to suppress these pathways by increasing m6A levels on TRAF1 transcripts, leading to their degradation.

Figure 2: Postulated inhibition of NF-κB and MAPK pathways by this compound.

PI3K/Akt Signaling

The PI3K/Akt signaling pathway is another critical regulator of cell growth and survival that can be influenced by ALKBH5. For instance, ALKBH5 has been shown to enhance the PI3K/Akt pathway during odontogenic differentiation. The specific effect of ALKBH5 inhibition on this pathway is likely to be cell-type and context-dependent.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the characterization of ALKBH5 inhibitors like this compound.

ALKBH5 Inhibition Assay (m6A Antibody-Based ELISA)

This assay is used to determine the in vitro inhibitory activity of compounds against ALKBH5. The protocol is adapted from Selberg et al., 2021.

Materials:

-

Recombinant human ALKBH5 protein

-

m6A-containing RNA oligonucleotide (probe)

-

This compound or other test compounds

-

Anti-m6A antibody

-

Secondary antibody conjugated to a detectable enzyme (e.g., HRP)

-

Substrate for the secondary antibody's enzyme (e.g., TMB)

-

Assay buffer (e.g., 50 mM HEPES, pH 7.5, 50 µM (NH4)2Fe(SO4)2·6H2O, 1 mM α-ketoglutarate, 2 mM L-ascorbic acid, 0.1 mg/mL BSA)

-

96-well microplate

Procedure:

-

Coat the 96-well microplate with the m6A-containing RNA probe and incubate overnight at 4°C.

-

Wash the plate to remove unbound probe.

-

Add the assay buffer containing recombinant ALKBH5 and various concentrations of this compound to the wells. Include a positive control (ALKBH5 without inhibitor) and a negative control (no ALKBH5).

-

Incubate the plate to allow the demethylation reaction to occur.

-

Wash the plate to remove the enzyme and inhibitor.

-

Add the anti-m6A antibody to each well and incubate.

-

Wash the plate to remove unbound primary antibody.

-

Add the enzyme-conjugated secondary antibody and incubate.

-

Wash the plate to remove unbound secondary antibody.

-

Add the substrate and allow the color to develop.

-

Stop the reaction and measure the absorbance at the appropriate wavelength.

-

Calculate the percent inhibition for each concentration of this compound and determine the IC50 value.

Figure 3: Workflow for the m6A antibody-based ALKBH5 inhibition assay.

Cell Viability Assay

This assay measures the effect of this compound on the proliferation of cancer cells. The protocol is based on Selberg et al., 2021.

Materials:

-

Cancer cell lines (e.g., CCRF-CEM, HL-60, K562)

-

Complete cell culture medium

-

This compound

-

Cell viability reagent (e.g., MTT, MTS, or CellTiter-Glo)

-

96-well cell culture plates

-

Plate reader

Procedure:

-

Seed the cells in a 96-well plate at an appropriate density and allow them to adhere overnight (for adherent cells).

-

Treat the cells with a range of concentrations of this compound. Include a vehicle control (e.g., DMSO).

-

Incubate the cells for a specified period (e.g., 48 hours).

-

Add the cell viability reagent to each well according to the manufacturer's instructions.

-

Incubate for the recommended time to allow for color or luminescence development.

-

Measure the absorbance or luminescence using a plate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Methylated RNA Immunoprecipitation (MeRIP) Assay

This technique is used to enrich for m6A-containing RNA fragments from total cellular RNA, allowing for the identification of ALKBH5 targets.

Materials:

-

Cells or tissues of interest

-

TRIzol reagent for RNA extraction

-

DNase I

-

RNA fragmentation buffer

-

Anti-m6A antibody

-

Protein A/G magnetic beads

-

RIP immunoprecipitation buffer

-

RNA purification kit

-

Reagents for RT-qPCR or library preparation for sequencing

Procedure:

-

Extract total RNA from cells or tissues and treat with DNase I.

-

Fragment the RNA to an appropriate size (e.g., ~100 nucleotides).

-

Incubate a portion of the fragmented RNA with an anti-m6A antibody coupled to magnetic beads. A parallel immunoprecipitation with a non-specific IgG should be performed as a negative control. An aliquot of the fragmented RNA should be saved as an input control.

-

Wash the beads to remove non-specifically bound RNA.

-

Elute the m6A-containing RNA fragments from the beads.

-

Purify the eluted RNA.

-

Analyze the enriched RNA by RT-qPCR for specific target genes or by high-throughput sequencing (MeRIP-seq) for transcriptome-wide analysis.

Conclusion

This compound is a valuable research tool for investigating the biological functions of the m6A demethylase ALKBH5. Its potent inhibitory activity in both biochemical and cellular assays makes it suitable for probing the role of ALKBH5 in various physiological and pathological processes. While the specific downstream signaling consequences of this compound are still under investigation, the known roles of ALKBH5 in regulating key pathways such as Wnt/β-catenin, NF-κB, and MAPK provide a strong rationale for its further development as a potential therapeutic agent, particularly in the context of cancer. The experimental protocols detailed in this guide provide a foundation for the continued characterization of this compound and the discovery of novel ALKBH5 inhibitors.

ALKBH5 Inhibition in Oncology: A Technical Overview of Preclinical Research

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the therapeutic potential of targeting ALKBH5, an m6A RNA demethylase, in cancer research. While direct information on a specific compound designated "ALKBH5-IN-2" is not publicly available, this document synthesizes preclinical data from notable, well-characterized ALKBH5 inhibitors to serve as a comprehensive resource for the scientific community. We will delve into the mechanism of action, quantitative efficacy data, and detailed experimental protocols relevant to the study of ALKBH5 inhibition in oncology.

Introduction: ALKBH5 as a Therapeutic Target in Cancer

N6-methyladenosine (m6A) is the most abundant internal modification in eukaryotic messenger RNA (mRNA), playing a crucial role in regulating mRNA stability, splicing, and translation.[1] The reversible nature of this modification is controlled by a complex interplay of "writer" (methyltransferase), "eraser" (demethylase), and "reader" (m6A-binding) proteins.[2]

ALKBH5 (AlkB homolog 5) is a key m6A "eraser" that removes the methyl group from adenosine residues on RNA.[2] In various cancers, including glioblastoma, breast cancer, and acute myeloid leukemia (AML), ALKBH5 is often overexpressed.[1] This overexpression can lead to the demethylation of specific oncogene or tumor suppressor transcripts, altering their stability and expression, thereby promoting cancer cell proliferation, survival, and resistance to therapy.[3][4] Consequently, the development of small molecule inhibitors targeting the enzymatic activity of ALKBH5 has emerged as a promising therapeutic strategy in oncology.[5]

Mechanism of Action of ALKBH5 Inhibitors

ALKBH5 inhibitors are small molecules designed to bind to the active site of the ALKBH5 enzyme, preventing it from demethylating its RNA substrates.[1] By blocking ALKBH5 activity, these inhibitors lead to an accumulation of m6A modifications on target transcripts. This can, in turn, affect the fate of these mRNAs, often leading to their degradation or altered translation, thereby inhibiting the expression of proteins critical for cancer cell growth and survival.[1]

Below is a diagram illustrating the central role of ALKBH5 in m6A RNA modification and the impact of its inhibition.

Quantitative Data for Representative ALKBH5 Inhibitors

While data for a specific "this compound" is unavailable, several potent and selective ALKBH5 inhibitors have been described in the literature. The following tables summarize their in vitro efficacy.

Table 1: Enzymatic Inhibition of ALKBH5

| Compound | IC50 (µM) | Assay Type | Reference |

| Compound 3 | 0.84 | ELISA-based | [6] |

| Compound 6 | 1.79 | ELISA-based | [6] |

| 20m | 0.021 | Fluorescence Polarization | [7] |

| Citrate | ~488 | Demethylation Assay | [8] |

Table 2: Anti-proliferative Activity of ALKBH5 Inhibitors in Cancer Cell Lines

| Compound | Cell Line | Cancer Type | IC50 (µM) | Reference |

| Compound 3 | HL-60 | Acute Promyelocytic Leukemia | 1.38 | [6] |

| CCRF-CEM | Acute Lymphoblastic Leukemia | 16.5 | [6] | |

| K562 | Chronic Myelogenous Leukemia | 5.5 | [6] | |

| TD19 | NB4 | Acute Myeloid Leukemia | 15.1 ± 1.4 | [9] |

| MOLM13 | Acute Myeloid Leukemia | 9.5 ± 3.0 | [9] | |

| U87 | Glioblastoma | 7.2 ± 0.4 | [9] | |

| A172 | Glioblastoma | 22.3 ± 1.7 | [9] |

Experimental Protocols

This section details the methodologies for key experiments used to characterize ALKBH5 inhibitors.

ALKBH5 Enzymatic Inhibition Assay (ELISA-based)

This assay quantifies the ability of a compound to inhibit the demethylase activity of ALKBH5.

Principle: A biotinylated RNA substrate containing m6A is incubated with recombinant ALKBH5 and the test inhibitor. The remaining m6A is detected using an anti-m6A antibody and a secondary antibody conjugated to a reporter enzyme.

Methodology:

-

Coating: A streptavidin-coated 96-well plate is incubated with a biotinylated m6A-containing RNA oligonucleotide to allow for binding.

-

Enzymatic Reaction: Recombinant human ALKBH5 is pre-incubated with the test compound at various concentrations in an assay buffer (e.g., 50 mM HEPES, pH 7.5, 50 µM (NH4)2Fe(SO4)2·6H2O, 50 µM 2-oxoglutarate, 1 mM L-ascorbic acid, 0.1 mg/mL BSA).

-

The enzyme-inhibitor mixture is then added to the RNA-coated wells and incubated to allow for demethylation.

-

Detection: After washing, an anti-m6A antibody is added to the wells, followed by a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Signal Generation: A colorimetric HRP substrate (e.g., TMB) is added, and the reaction is stopped with an acid solution.

-

Data Analysis: The absorbance is read at 450 nm. The IC50 value is calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Cell Proliferation Assay (e.g., CCK-8)

This assay measures the effect of an ALKBH5 inhibitor on the viability and proliferation of cancer cells.

Principle: The Cell Counting Kit-8 (CCK-8) assay utilizes a water-soluble tetrazolium salt that is reduced by cellular dehydrogenases to a colored formazan product. The amount of formazan is directly proportional to the number of living cells.

Methodology:

-

Cell Seeding: Cancer cells are seeded in a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allowed to adhere overnight.

-

Compound Treatment: The cells are treated with serial dilutions of the ALKBH5 inhibitor or vehicle control (e.g., DMSO) and incubated for a specified period (e.g., 72 hours).

-

Assay: CCK-8 solution is added to each well, and the plate is incubated for 1-4 hours at 37°C.

-

Measurement: The absorbance is measured at 450 nm using a microplate reader.

-

Data Analysis: The percentage of cell viability relative to the vehicle control is calculated, and the IC50 value is determined.

In Vivo Tumor Xenograft Study

This model assesses the anti-tumor efficacy of an ALKBH5 inhibitor in a living organism.

Principle: Human cancer cells are implanted into immunocompromised mice. Once tumors are established, the mice are treated with the ALKBH5 inhibitor, and tumor growth is monitored.

Methodology:

-

Cell Implantation: A suspension of cancer cells (e.g., 5 x 10^6 cells in PBS/Matrigel) is subcutaneously injected into the flank of immunodeficient mice (e.g., nude or NSG mice).

-

Tumor Growth and Randomization: Tumors are allowed to grow to a palpable size (e.g., 100-150 mm³). The mice are then randomized into treatment and control groups.

-

Treatment: The ALKBH5 inhibitor is administered to the treatment group via a suitable route (e.g., oral gavage, intraperitoneal injection) at a specified dose and schedule. The control group receives the vehicle.

-

Monitoring: Tumor volume is measured regularly (e.g., every 2-3 days) using calipers (Volume = (length × width²)/2). Body weight and general health are also monitored.

-

Endpoint: At the end of the study (e.g., after 21 days or when tumors reach a predetermined size), the mice are euthanized, and the tumors are excised, weighed, and may be used for further analysis (e.g., histology, biomarker analysis).

Below is a diagram of a typical workflow for the preclinical evaluation of an ALKBH5 inhibitor.

Conclusion

Targeting the m6A RNA demethylase ALKBH5 with small molecule inhibitors represents a promising avenue for cancer therapy. The preclinical data for several representative inhibitors demonstrate their potential to inhibit ALKBH5 enzymatic activity and suppress the proliferation of various cancer cells. The experimental protocols outlined in this guide provide a framework for the continued investigation and development of novel ALKBH5 inhibitors for clinical translation. Further research will be crucial to fully elucidate the therapeutic potential and patient populations that will most benefit from this targeted approach.

References

- 1. biorxiv.org [biorxiv.org]

- 2. Pan-Cancer Analysis Shows That ALKBH5 Is a Potential Prognostic and Immunotherapeutic Biomarker for Multiple Cancer Types Including Gliomas - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Mechanistic insights into the role of RNA demethylase ALKBH5 in malignant tumor therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Rational Design of Novel Anticancer Small-Molecule RNA m6A Demethylase ALKBH5 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Discovery of a potent, selective and cell active inhibitor of m6A demethylase ALKBH5 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Structures of Human ALKBH5 Demethylase Reveal a Unique Binding Mode for Specific Single-stranded N6-Methyladenosine RNA Demethylation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. A covalent compound selectively inhibits RNA demethylase ALKBH5 rather than FTO - PMC [pmc.ncbi.nlm.nih.gov]

The Impact of ALKBH5 Inhibition on Gene Expression: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

N6-methyladenosine (m6A) is the most abundant internal modification in eukaryotic messenger RNA (mRNA), playing a pivotal role in the post-transcriptional regulation of gene expression. The dynamic nature of m6A methylation is maintained by a delicate balance between methyltransferases ("writers") and demethylases ("erasers"). One such eraser, ALKBH5, has emerged as a critical regulator in various biological processes and a promising therapeutic target in several diseases, including cancer. This technical guide provides an in-depth overview of the effects of inhibiting ALKBH5, with a focus on the small molecule inhibitor ALKBH5-IN-2, on gene expression. Due to the limited availability of public data on this compound's specific effects on global gene expression, this guide leverages data from ALKBH5 knockdown and knockout studies to infer the potential consequences of its inhibition. We present key target genes, detailed experimental protocols for assessing gene expression changes, and visual representations of the underlying molecular pathways.

Introduction to ALKBH5 and m6A RNA Demethylation

ALKBH5 is an Fe(II)- and α-ketoglutarate-dependent dioxygenase that removes the methyl group from N6-methyladenosine in RNA.[1] This demethylation activity influences multiple stages of mRNA metabolism, including splicing, stability, nuclear export, and translation, thereby modulating the expression of a wide array of genes.[2][3] Dysregulation of ALKBH5 has been implicated in the pathogenesis of various diseases, particularly cancer, where it can act as either an oncogene or a tumor suppressor depending on the cellular context.[3][4]

This compound is a potent and selective small molecule inhibitor of ALKBH5, with a reported IC50 value of 0.79 µM.[5] By inhibiting ALKBH5, this compound is expected to increase the overall level of m6A methylation on target mRNAs, leading to downstream changes in gene expression. This guide explores the anticipated effects of this compound on the transcriptome.

Effects of ALKBH5 Inhibition on Gene Expression

While specific transcriptomic data for this compound treatment is not yet widely available, studies involving the genetic depletion of ALKBH5 provide a strong indication of the likely consequences of its chemical inhibition. These studies have utilized techniques such as microarray analysis and RNA sequencing (RNA-seq) to identify genes whose expression is significantly altered upon ALKBH5 knockdown or knockout.

Quantitative Data on Differentially Expressed Genes

The following tables summarize key findings from studies that have investigated the impact of ALKBH5 modulation on gene expression.

Table 1: Summary of ALKBH5 Target Genes Identified Through Knockdown/Knockout Studies

| Cancer Type | Experimental Approach | Key Target Genes | Observed Effect of ALKBH5 Knockdown | Reference |

| Non-Small Cell Lung Cancer (NSCLC) | siRNA-mediated knockdown and microarray | CDKN1A, TIMP3, E2F1, CCNG2 | Increased mRNA stability and protein expression | [6] |

| Lung Adenocarcinoma (LUAD) | shRNA-mediated knockdown and RNA-seq | ZNF777, TCOF1, CPLX2, ABL1, ZER1, VPS53, RRBP1 | Upregulation of target genes | [4] |

| Hypopharyngeal Squamous Cell Carcinoma | shRNA-mediated knockdown and RNA-seq/m6A-seq | NFE2L2/NRF2 | Increased mRNA stability and protein expression | |

| Osteosarcoma | shRNA-mediated knockdown and microarray | Pre-miR-181b-1, YAP-mRNA | Increased m6A methylation | [2] |

| Hepatocellular Carcinoma (HCC) | Overexpression and RNA-seq | PAQR4 | Decreased PAQR4 mRNA and protein expression | [1] |

| Pancreatic Cancer | shRNA-mediated knockdown and m6A-seq | WIF-1 | Increased WIF-1 m6A modification | [7] |

Table 2: Effect of this compound on Cell Viability

| Cell Line | Cell Type | IC50 (µM) |

| HEK-293T | Human Embryonic Kidney | 40.5 |

| CCRF-CEM | T-cell lymphoblast; acute lymphoblastic leukemia | 7.62 |

| HL-60 | Human promyelocytic leukemia | 11.0 |

| Jurkat | T lymphocyte | 41.3 |

| K562 | Chronic myelogenous leukemia | 1.41 |

| A-172 | Glioblastoma | >50 |

Experimental Protocols

This section provides detailed methodologies for key experiments used to assess the effect of ALKBH5 inhibition on gene expression. These protocols are adapted from literature and can be applied to studies involving this compound.

Cell Culture and Treatment with this compound

-

Cell Seeding: Plate cells (e.g., a relevant cancer cell line) in appropriate culture vessels at a density that allows for logarithmic growth during the experiment.

-

Inhibitor Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Further dilute the stock solution in culture medium to achieve the desired final concentrations.

-

Treatment: Once cells have adhered and are in the logarithmic growth phase, replace the culture medium with medium containing this compound or a vehicle control (e.g., DMSO at the same final concentration as the inhibitor-treated samples).

-

Incubation: Incubate the cells for a predetermined period (e.g., 24, 48, or 72 hours) to allow for changes in gene expression to occur.

RNA Isolation and Quantitative Real-Time PCR (qRT-PCR)

-

RNA Extraction: Following treatment, harvest the cells and extract total RNA using a commercially available kit (e.g., RNeasy Kit, Qiagen) according to the manufacturer's instructions.

-

RNA Quality Control: Assess the quantity and quality of the extracted RNA using a spectrophotometer (e.g., NanoDrop) and by agarose gel electrophoresis.

-

cDNA Synthesis: Synthesize complementary DNA (cDNA) from the total RNA using a reverse transcription kit (e.g., iScript cDNA Synthesis Kit, Bio-Rad).

-

qRT-PCR: Perform qRT-PCR using a real-time PCR system and a SYBR Green-based master mix.[8]

-

Reaction Setup: Prepare a reaction mixture containing cDNA, SYBR Green master mix, and gene-specific forward and reverse primers for the target gene(s) and a housekeeping gene (e.g., GAPDH, ACTB).

-

Thermocycling Conditions: Use a standard three-step PCR protocol: denaturation (e.g., 95°C for 3 minutes), followed by 40 cycles of denaturation (e.g., 95°C for 15 seconds) and annealing/extension (e.g., 60°C for 1 minute).[8]

-

Data Analysis: Calculate the relative gene expression using the ΔΔCt method, normalizing the expression of the target gene to the housekeeping gene.

-

RNA Sequencing (RNA-seq)

-

Library Preparation: Following RNA extraction and quality control, prepare RNA-seq libraries from the total RNA using a library preparation kit (e.g., NEBNext Ultra II Directional RNA Library Prep Kit for Illumina). This typically involves mRNA purification, fragmentation, cDNA synthesis, adapter ligation, and PCR amplification.

-

Sequencing: Sequence the prepared libraries on a high-throughput sequencing platform (e.g., Illumina NovaSeq).

-

Data Analysis:

-

Quality Control: Assess the quality of the raw sequencing reads using tools like FastQC.

-

Alignment: Align the reads to a reference genome using a splice-aware aligner such as STAR.

-

Quantification: Count the number of reads mapping to each gene using tools like HTSeq or featureCounts.

-

Differential Expression Analysis: Identify differentially expressed genes between this compound-treated and control samples using packages such as DESeq2 or edgeR in R.

-

mRNA Stability Assay

-

Cell Treatment: Treat cells with this compound or vehicle control as described in section 3.1.

-

Transcription Inhibition: After the desired treatment duration, add a transcription inhibitor (e.g., Actinomycin D) to the culture medium to block new RNA synthesis.

-

Time-Course Collection: Harvest cells at various time points after the addition of the transcription inhibitor (e.g., 0, 2, 4, 6, 8 hours).

-

RNA Analysis: Extract RNA from each time point and perform qRT-PCR for the target gene(s) as described in section 3.2.

-

Data Analysis: For each treatment condition, plot the relative mRNA levels against time. Calculate the mRNA half-life by fitting the data to a one-phase decay curve. An increase in mRNA half-life upon this compound treatment would suggest that the inhibitor stabilizes the target mRNA.[2]

Visualizing the Mechanism of Action and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways and experimental workflows discussed in this guide.

Caption: Mechanism of ALKBH5 action and its inhibition by this compound.

References

- 1. ALKBH5 prevents hepatocellular carcinoma progression by post-transcriptional inhibition of PAQR4 in an m6A dependent manner - PMC [pmc.ncbi.nlm.nih.gov]

- 2. academic.oup.com [academic.oup.com]

- 3. researchgate.net [researchgate.net]

- 4. Target genes of N6-methyladenosine regulatory protein ALKBH5 are associated with prognosis of patients with lung adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The therapeutic potential of RNA m(6)A in lung cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 6. ALKBH5 Is a Mammalian RNA Demethylase that Impacts RNA Metabolism and Mouse Fertility - PMC [pmc.ncbi.nlm.nih.gov]

- 7. RETRACTED ARTICLE: m6A demethylase ALKBH5 inhibits pancreatic cancer tumorigenesis by decreasing WIF-1 RNA methylation and mediating Wnt signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 8. ALKBH5 inhibitors as a potential treatment strategy in heart failure—inferences from gene expression profiling - PMC [pmc.ncbi.nlm.nih.gov]

Introduction: ALKBH5 as a Therapeutic Target

An In-depth Technical Guide to the Discovery and Development of ALKBH5 Inhibitors

AlkB homolog 5 (ALKBH5) is a crucial enzyme belonging to the AlkB family of dioxygenases.[1] Its primary function is to act as an RNA demethylase, specifically targeting and removing the N6-methyladenosine (m6A) modification from messenger RNA (mRNA).[1][2] The m6A modification is the most prevalent internal modification in eukaryotic mRNA and plays a vital role in regulating various cellular processes, including mRNA stability, splicing, nuclear export, and translation.[1][3] By erasing these m6A marks, ALKBH5 post-transcriptionally regulates gene expression, thereby influencing a wide array of cellular functions.[1][2]

Dysregulation of ALKBH5 has been implicated in a multitude of human diseases. Aberrant expression is frequently observed in various malignancies, where it can act as either an oncogene or a tumor suppressor depending on the cancer type.[4][5][6] For instance, ALKBH5 has been shown to promote the proliferation of glioblastoma stem-like cells and breast cancer stem cells.[2][7] Its activity is linked to tumor initiation, progression, metastasis, and resistance to therapy.[4][5] Beyond cancer, ALKBH5 is involved in metabolic diseases, immune disorders, and developmental processes.[8][9] This central role in pathophysiology makes ALKBH5 a compelling target for therapeutic intervention, sparking significant interest in the discovery and development of small-molecule inhibitors.[2][8][10]

ALKBH5 Signaling and Regulatory Pathways

ALKBH5 exerts its biological effects by demethylating specific mRNA targets, which in turn alters their stability and translation, impacting downstream signaling pathways. The consequences of ALKBH5 activity are highly context-dependent, influencing cell proliferation, apoptosis, and drug resistance.

Key downstream effects and pathways modulated by ALKBH5 include:

-

Stemness and Proliferation: In glioblastoma and breast cancer, ALKBH5 promotes a stem-cell phenotype by demethylating and stabilizing the transcripts of key transcription factors like FOXM1 and NANOG.[2][4][6]

-

Drug Resistance: In epithelial ovarian cancer, the ALKBH5-HOXA10 axis can induce cisplatin resistance by demethylating JAK2 mRNA, leading to the activation of the JAK2/STAT3 signaling pathway.[4]

-

Apoptosis: In osteosarcoma, ALKBH5 has been shown to promote apoptosis by weakening the stability of SOCS3 mRNA in an m6A-dependent manner, which inactivates the STAT3 signaling pathway.[11]

-

Tumor Microenvironment: ALKBH5 can regulate the response to anti-PD-1 therapy by modulating lactate levels in the tumor microenvironment, thereby inhibiting the recruitment of immune cells.[6]

-

Metabolism: ALKBH5 influences glycolysis by affecting the stability of mRNAs for metabolic enzymes like GLUT4 and LDHA.[11]

Strategies for ALKBH5 Inhibitor Discovery

The development of potent and selective ALKBH5 inhibitors is a key focus of current research. Several strategies are employed to identify and optimize these molecules.

-

High-Throughput Screening (HTS): This involves testing large libraries of small molecules for their ability to inhibit ALKBH5 activity in a biochemical or cell-based assay. HTS is a primary method for discovering novel chemical scaffolds.[12][13]

-

Virtual (In Silico) Screening: Computational methods are used to screen vast virtual libraries of compounds to predict their binding affinity to the ALKBH5 active site. This approach leverages the known crystal structure of ALKBH5 to identify promising candidates for subsequent experimental validation.[8]

-

Structure-Activity Relationship (SAR) Analysis: Once initial "hit" compounds are identified, SAR studies are conducted.[14] This involves synthesizing and testing a series of chemical analogs to understand how specific structural modifications affect inhibitory potency and selectivity, guiding the optimization process.[10][14]

-

Targeted Covalent Inhibition: This strategy involves designing inhibitors that form a permanent covalent bond with a specific residue (e.g., cysteine) within the ALKBH5 protein. This can lead to highly potent and selective inhibition.[15]

Summary of Key ALKBH5 Inhibitors

A growing number of small-molecule inhibitors targeting ALKBH5 have been identified through various screening and design efforts. These compounds belong to diverse chemical classes and exhibit a range of potencies.

| Inhibitor Name | Chemical Scaffold | IC50 (µM) | Assay Type | Selectivity vs. FTO | Reference |

| 20m | 1-Aryl-1H-pyrazole | 0.021 | Fluorescence Polarization | High | [8][10] |

| TD19 | Covalent Inhibitor | - | ITC / Pull-down | High (selective for ALKBH5) | [15] |

| Ena15 | Small Molecule | - | Enzyme Kinetics | Enhances FTO activity | [11][12] |

| Ena21 | Small Molecule | - | Enzyme Kinetics | High (little activity for FTO) | [11][12] |

| MV1035 | Imidazobenzoxazine-5-thione | - | In silico screen | - | [8][11] |

| Compound 3 | 2-[(1-hydroxy-2-oxo-2-phenylethyl)sulfanyl]acetic acid | 0.84 | ELISA-based | - | [16] |

| Compound 6 | 4-{[(furan-2-yl)methyl]amino}-1,2-diazinane-3,6-dione | 1.79 | ELISA-based | - | [16] |

| Citrate | Natural Compound | ~488 | Catalytic Assay | - | [17] |

Detailed Experimental Protocols

The discovery and characterization of ALKBH5 inhibitors rely on a suite of specialized biochemical and cellular assays.

Biochemical Assays

These assays use purified recombinant ALKBH5 enzyme to directly measure inhibitory activity.

A. Fluorescence Polarization (FP)-Based Assay

-

Principle: This assay measures the change in polarization of fluorescently labeled RNA substrate upon binding to the ALKBH5 protein. Small, unbound fluorescent substrates tumble rapidly, resulting in low polarization. When bound to the larger ALKBH5 protein, tumbling slows, increasing polarization. An inhibitor that prevents this binding will result in a low polarization signal.

-

Methodology:

-

Reagents: Recombinant human ALKBH5, FAM-labeled ssRNA substrate containing an m6A site, assay buffer (e.g., HEPES, pH 7.2), and test compounds.

-

Procedure:

-

Dispense test compounds at various concentrations into a 384-well plate.

-

Add a solution of ALKBH5 protein and the FAM-labeled RNA substrate to each well.

-

Incubate the plate at room temperature for a specified time (e.g., 30-60 minutes) to allow binding to reach equilibrium.

-

Measure fluorescence polarization using a plate reader with appropriate excitation and emission filters.

-

-

Data Analysis: Calculate the percentage of inhibition based on the polarization values of control wells (no inhibitor) and wells with the test compound. Plot the percent inhibition against the compound concentration to determine the IC50 value.[8][10]

-

B. Formaldehyde Dehydrogenase-Coupled Fluorescence Assay

-

Principle: ALKBH5-mediated demethylation of m6A produces formaldehyde as a byproduct.[18] This formaldehyde can be used as a substrate by formaldehyde dehydrogenase (FDH) in a coupled reaction that reduces NAD+ to NADH. The resulting NADH fluoresces, providing a quantitative measure of ALKBH5 activity.

-

Methodology:

-

Reagents: Recombinant ALKBH5, m6A-containing ssRNA substrate, FDH, NAD+, assay buffer, and test compounds.

-

Procedure:

-

Incubate ALKBH5 with the test compound for a short period.

-

Initiate the demethylation reaction by adding the m6A-RNA substrate.

-

Allow the reaction to proceed for a set time (e.g., 60 minutes).

-

Add the FDH and NAD+ solution to start the coupled reaction.

-

Measure the increase in fluorescence (NADH) over time using a fluorescence plate reader.

-

-

Data Analysis: The rate of fluorescence increase is proportional to ALKBH5 activity. Calculate IC50 values by comparing the rates in the presence of inhibitors to the control.[18]

-

Cellular Assays

These assays are crucial for confirming that an inhibitor is active in a biological context.

A. Cellular Thermal Shift Assay (CETSA)

-

Principle: CETSA is used to verify direct target engagement in intact cells.[10] The binding of a ligand (inhibitor) to its target protein typically increases the protein's thermal stability.

-

Methodology:

-

Reagents: Cultured cells (e.g., HepG2), test compound, lysis buffer, antibodies for western blotting.

-

Procedure:

-

Treat intact cells with the test compound or a vehicle control.

-

Harvest the cells and divide the lysate into aliquots.

-

Heat the aliquots across a range of temperatures (e.g., 40°C to 70°C).

-

Cool the samples and centrifuge to pellet the denatured, aggregated proteins.

-

Analyze the amount of soluble ALKBH5 remaining in the supernatant of each sample using Western blotting.

-

-

Data Analysis: A successful inhibitor will increase the thermal stability of ALKBH5, resulting in more soluble protein at higher temperatures compared to the vehicle control. This is visualized as a "shift" in the melting curve.[10]

-

B. m6A Dot Blot Assay

-

Principle: This assay quantifies the global level of m6A in total RNA extracted from cells, providing a direct measure of ALKBH5 inhibition in a cellular context.[10]

-

Methodology:

-

Reagents: Cultured cells, test compound, RNA extraction kit, membrane (e.g., nitrocellulose), anti-m6A antibody, HRP-conjugated secondary antibody, chemiluminescent substrate.

-

Procedure:

-

Treat cells with the inhibitor or vehicle control for a specified time (e.g., 72 hours).[15]

-

Extract total RNA from the cells.

-

Spot serial dilutions of the extracted RNA onto a nitrocellulose membrane and crosslink using UV light.

-

To ensure equal loading, stain the membrane with Methylene Blue.

-

Block the membrane and incubate with a primary antibody specific to m6A.

-

Incubate with an HRP-conjugated secondary antibody.

-

Add a chemiluminescent substrate and detect the signal using an imaging system.

-

-

Data Analysis: An effective ALKBH5 inhibitor will lead to an accumulation of m6A, resulting in a stronger signal on the dot blot compared to the control.[10][15]

-

Inhibitor Mechanism of Action

ALKBH5 inhibitors can be classified based on how they interact with the enzyme.

-

Competitive Inhibitors: These molecules bind to the active site of ALKBH5, directly competing with the natural substrate (m6A-RNA) or the cofactor (2-oxoglutarate).[1] Many identified inhibitors, such as Ena21, fall into this category.[11][12]

-

Non-competitive Inhibitors: These inhibitors bind to a site on the enzyme other than the active site (an allosteric site). This binding changes the enzyme's conformation, reducing its catalytic efficiency without preventing substrate binding. Ena15 is an example of a non-competitive inhibitor.[11][12]

-

Covalent Inhibitors: These form an irreversible bond with the enzyme, permanently inactivating it. TD19 is a covalent inhibitor that modifies cysteine residues in ALKBH5, preventing it from binding to its RNA substrate.[15]

Conclusion and Future Directions

The discovery of ALKBH5 inhibitors is a rapidly advancing field with significant therapeutic potential, especially in oncology.[1] The development of potent, selective, and cell-active inhibitors like 20m demonstrates that ALKBH5 is a druggable target.[8][10] Current research has successfully established robust screening platforms and validation assays to identify and characterize novel inhibitory compounds.

Future efforts will likely focus on several key areas:

-

Improving Selectivity: A major challenge is developing inhibitors that are highly selective for ALKBH5 over other AlkB family members, particularly FTO, to minimize off-target effects.[15]

-

In Vivo Efficacy: While many inhibitors show promise in vitro, demonstrating their efficacy and safety in preclinical animal models is a critical next step.[8]

-

Exploring Broader Therapeutic Applications: Beyond cancer, the role of ALKBH5 in other conditions like heart failure and neurological disorders suggests that its inhibitors could have broader therapeutic applications.[1][19]

-

Combination Therapies: Investigating the synergistic effects of ALKBH5 inhibitors with existing treatments, such as chemotherapy or immunotherapy, could lead to more effective therapeutic strategies.[4]

References

- 1. What are ALKBH5 inhibitors and how do they work? [synapse.patsnap.com]

- 2. mdpi.com [mdpi.com]

- 3. ALKBH5 Is a Mammalian RNA Demethylase that Impacts RNA Metabolism and Mouse Fertility - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Mechanistic insights into the role of RNA demethylase ALKBH5 in malignant tumor therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Pan-Cancer Analysis Shows That ALKBH5 Is a Potential Prognostic and Immunotherapeutic Biomarker for Multiple Cancer Types Including Gliomas - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. researchgate.net [researchgate.net]

- 9. ALKBH5 in development: decoding the multifaceted roles of m6A demethylation in biological processes - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Discovery of a potent, selective and cell active inhibitor of m6A demethylase ALKBH5 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. M6A Demethylase ALKBH5 in Human Diseases: From Structure to Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Discovery of two novel ALKBH5 selective inhibitors that exhibit uncompetitive or competitive type and suppress the growth activity of glioblastoma multiforme - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. High-throughput screening for kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Structure Activity Relationships - Drug Design Org [drugdesign.org]

- 15. A covalent compound selectively inhibits RNA demethylase ALKBH5 rather than FTO - RSC Chemical Biology (RSC Publishing) DOI:10.1039/D3CB00230F [pubs.rsc.org]

- 16. pubs.acs.org [pubs.acs.org]

- 17. Structures of human ALKBH5 demethylase reveal a unique binding mode for specific single-stranded N6-methyladenosine RNA demethylation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Development of formaldehyde dehydrogenase-coupled assay and antibody-based assays for ALKBH5 activity evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. ALKBH5 inhibitors as a potential treatment strategy in heart failure—inferences from gene expression profiling - PMC [pmc.ncbi.nlm.nih.gov]

ALKBH5-IN-2: A Potent and Selective Chemical Probe for the m⁶A RNA Demethylase ALKBH5

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

N⁶-methyladenosine (m⁶A) is the most abundant internal modification in eukaryotic messenger RNA (mRNA) and plays a pivotal role in the regulation of gene expression by influencing mRNA stability, splicing, and translation.[1] The reversible nature of this modification is controlled by a delicate balance between m⁶A methyltransferases ("writers") and demethylases ("erasers"). ALKBH5 (AlkB homolog 5) is a key m⁶A demethylase that removes the methyl group from adenosine residues in RNA.[1][2] Dysregulation of ALKBH5 has been implicated in various diseases, including cancer, making it a compelling therapeutic target.[3][4] Chemical probes are indispensable tools for elucidating the biological functions of such enzymes and for validating them as drug targets. ALKBH5-IN-2 has emerged as a potent and selective small molecule inhibitor of ALKBH5, serving as a valuable chemical probe to investigate its role in cellular processes.[1]

This compound: A Profile

This compound is a potent inhibitor of the ALKBH5 enzyme, demonstrating an in vitro IC₅₀ value of 0.79 µM.[1] This compound exhibits cellular activity by inhibiting cell viability in various cancer cell lines.[1]

Quantitative Data Summary

The following table summarizes the inhibitory activity of this compound against ALKBH5 and its effects on different cell lines.

| Parameter | Value | Cell Line | Reference |

| Biochemical IC₅₀ | 0.79 µM | - | [1] |

| Cellular IC₅₀ | 40.5 µM | HEK-293T | [1] |

| 7.62 µM | CCRF-CEM | [1] | |

| 11.0 µM | HL-60 | [1] | |

| 41.3 µM | Jurkat | [1] | |

| 1.41 µM | K562 | [1] | |

| >50 µM | A-172 | [1] |

Mechanism of Action

ALKBH5 is an Fe(II)- and 2-oxoglutarate (2OG)-dependent dioxygenase.[4] ALKBH5 inhibitors, like this compound, typically function by binding to the active site of the enzyme, preventing it from interacting with its m⁶A-modified RNA substrates.[1] This inhibition leads to an accumulation of m⁶A marks on target mRNAs, which in turn can alter their stability and translation, thereby affecting various cellular signaling pathways.[1]

Key Signaling Pathways Modulated by ALKBH5 Inhibition

Inhibition of ALKBH5 has been shown to impact several critical signaling pathways involved in cell proliferation, survival, and metastasis. The use of chemical probes like this compound is instrumental in dissecting these complex networks.

-

FAK/Src Signaling: ALKBH5 can promote tumor-associated lymphangiogenesis and lymph node metastasis by stimulating the focal adhesion kinase (FAK) and Src proto-oncogene (Src) signaling pathway.[5] This is achieved by demethylating the mRNA of integrin subunit beta 1 (ITGB1), leading to its increased expression.[5]

-

NF-κB and MAPK Signaling: In multiple myeloma, ALKBH5 promotes tumorigenesis by activating the NF-κB and MAPK signaling pathways through the stabilization of TRAF1 mRNA.[6]

-

ERK1/2 Signaling: Inhibition of retinal ALKBH5 has been shown to protect against myopia progression by selectively regulating the ERK1/2 signaling cascade, a key pathway in cellular growth and differentiation.[7]

-

PI3K/AKT Signaling: ALKBH5 has been implicated in the activation of the PI3K/AKT signaling pathway during osteogenesis by demethylating BMP2.[8]

Below is a diagram illustrating the general mechanism of ALKBH5 action and the points of intervention by inhibitors.

Caption: ALKBH5 action and inhibition by this compound.

Experimental Protocols

Detailed methodologies for key experiments used to characterize ALKBH5 inhibitors are provided below.

Fluorescence Polarization (FP) Assay for ALKBH5 Inhibition

This assay is used to determine the in vitro potency of inhibitors against ALKBH5.

Principle: The assay measures the change in the polarization of fluorescently labeled RNA upon binding to the ALKBH5 protein. Small, unbound fluorescent RNA tumbles rapidly in solution, resulting in low polarization. When bound to the larger ALKBH5 protein, the tumbling is slower, leading to higher polarization. Inhibitors that prevent this binding will result in a decrease in fluorescence polarization.

Protocol:

-

Reagents and Buffers:

-

Assay Buffer: 20 mM Tris-HCl (pH 7.5), 5 mM DTT, 100 mM NaCl, 1 mg/mL CHAPS, and 0.5 mg/mL bovine gamma globulin (BGG).[9]

-

Recombinant human ALKBH5 protein.

-

Fluorescently labeled m⁶A-containing RNA probe (e.g., TAMRA-labeled).

-

This compound or other test compounds.

-

-

Procedure:

-

Perform the assay in a black, low-volume 384-well plate.[9]

-

Add assay buffer, ALKBH5 protein, and the fluorescently labeled RNA probe to each well.

-

Add serial dilutions of this compound or control compounds to the wells.

-

Incubate the plate at room temperature for a specified time (e.g., 30 minutes) to allow the binding reaction to reach equilibrium.

-

Measure fluorescence polarization using a suitable plate reader with appropriate excitation and emission filters (e.g., 531 nm excitation and 579 nm emission for TAMRA).[9]

-

-

Data Analysis:

-

Calculate the percentage of inhibition for each compound concentration.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

-

Caption: Workflow for the Fluorescence Polarization Assay.

Cellular Thermal Shift Assay (CETSA) for Target Engagement

CETSA is used to verify that a compound binds to its intended target protein within a cellular environment.

Principle: Ligand binding stabilizes a protein against thermal denaturation. In CETSA, cells are treated with the compound, heated, and then lysed. The amount of soluble target protein remaining after heat treatment is quantified. An effective ligand will increase the thermal stability of its target protein, resulting in more soluble protein at higher temperatures compared to untreated cells.

Protocol:

-

Cell Culture and Treatment:

-

Culture cells of interest to a suitable confluency.

-

Treat cells with this compound or vehicle control (DMSO) for a specific duration (e.g., 1 hour) at 37°C.[10]

-

-

Heat Shock:

-

Aliquot the cell suspensions into PCR tubes or a PCR plate.

-

Heat the samples to a range of temperatures for a short period (e.g., 3 minutes) using a thermocycler.[10] A temperature gradient is often used to determine the melting curve of the protein.

-

-

Cell Lysis and Protein Quantification:

-

Data Analysis:

-

Plot the amount of soluble ALKBH5 against the temperature for both treated and untreated samples.

-

A shift in the melting curve to higher temperatures in the presence of the compound indicates target engagement.

-

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. mdpi.com [mdpi.com]

- 3. rsc.org [rsc.org]

- 4. Structure of human RNA N6-methyladenine demethylase ALKBH5 provides insights into its mechanisms of nucleic acid recognition and demethylation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. ALKBH5 activates FAK signaling through m6A demethylation in ITGB1 mRNA and enhances tumor-associated lymphangiogenesis and lymph node metastasis in ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 6. RNA demethylase ALKBH5 promotes tumorigenesis in multiple myeloma via TRAF1-mediated activation of NF-κB and MAPK signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 7. bioengineer.org [bioengineer.org]

- 8. ALKBH5 in development: decoding the multifaceted roles of m6A demethylation in biological processes - PMC [pmc.ncbi.nlm.nih.gov]

- 9. ubiqbio.com [ubiqbio.com]

- 10. High-Throughput Cellular Thermal Shift Assay (CETSA) using Acoustic Transfer of Protein Lysates - PMC [pmc.ncbi.nlm.nih.gov]

- 11. The cellular thermal shift assay for evaluating drug target interactions in cells - PubMed [pubmed.ncbi.nlm.nih.gov]

The Biological Function of ALKBH5 Inhibition: A Technical Guide for Researchers

Executive Summary

The reversible nature of N6-methyladenosine (m6A) RNA modification is a critical regulator of gene expression, and the m6A demethylase ALKBH5 has emerged as a key player in a multitude of physiological and pathological processes. Its inhibition presents a promising therapeutic strategy for a range of diseases, most notably cancer. This technical guide provides an in-depth overview of the biological functions of ALKBH5 inhibition, tailored for researchers, scientists, and drug development professionals. We will explore the molecular mechanisms, key signaling pathways, and the impact of ALKBH5 inhibition on cellular processes, supported by quantitative data, detailed experimental protocols, and visual diagrams to facilitate a comprehensive understanding of this burgeoning field.

Introduction to ALKBH5 and m6A RNA Methylation

N6-methyladenosine (m6A) is the most abundant internal modification in eukaryotic messenger RNA (mRNA) and plays a pivotal role in RNA metabolism, including splicing, stability, translation, and export. The m6A modification is dynamically regulated by a complex interplay of "writer" (methyltransferases), "eraser" (demethylases), and "reader" (m6A-binding) proteins.

ALKBH5, or AlkB homolog 5, is one of the two known mammalian m6A demethylases, the other being the fat mass and obesity-associated protein (FTO).[1] ALKBH5 is a Fe(II)- and α-ketoglutarate-dependent dioxygenase that specifically removes the methyl group from m6A in a single-stranded RNA context. Its activity is crucial for maintaining the balance of m6A levels, thereby influencing the expression of a vast array of genes. Dysregulation of ALKBH5 has been implicated in numerous diseases, making it an attractive target for therapeutic intervention.

Molecular Mechanisms of ALKBH5 Inhibition

Inhibition of ALKBH5 activity leads to an accumulation of m6A modifications on target mRNAs. This hypermethylation can alter the fate of these transcripts in several ways:

-

Decreased mRNA Stability: A primary consequence of increased m6A is the recognition of the modified transcripts by "reader" proteins, particularly those from the YTHDF family (YTHDF1, YTHDF2, YTHDF3) and IGF2BP family (IGF2BP1, IGF2BP2, IGF2BP3).[2] YTHDF2 is well-characterized for its role in promoting the degradation of m6A-containing mRNAs.[2] By inhibiting ALKBH5, the stability of oncogenic transcripts that are its substrates can be reduced, leading to their downregulation.

-

Altered Splicing and Translation: m6A modifications can also influence pre-mRNA splicing and the efficiency of translation, although these mechanisms are often context-dependent.

-

Modulation of Non-coding RNA Function: ALKBH5 also targets non-coding RNAs, such as long non-coding RNAs (lncRNAs) and microRNA precursors (pre-miRNAs), affecting their processing and function.[3]

Key Signaling Pathways Modulated by ALKBH5 Inhibition

The inhibition of ALKBH5 has been shown to impact several critical signaling pathways that are frequently dysregulated in cancer and other diseases.

As depicted in Figure 1, the inhibition of ALKBH5 leads to an increase in m6A levels on target mRNAs, which often results in their destabilization. This can downregulate key components of pro-survival and pro-proliferative signaling pathways, including:

-

PI3K/AKT/mTOR Pathway: ALKBH5 has been shown to regulate the stability of transcripts encoding key components of this pathway, and its inhibition can lead to decreased cell proliferation and survival.[4]

-

MAPK Pathway: The mitogen-activated protein kinase (MAPK) pathway is another critical regulator of cell growth and differentiation that can be attenuated by ALKBH5 inhibition.

-

NF-κB Pathway: In multiple myeloma, ALKBH5 promotes cell growth and survival through TRAF1-mediated activation of the NF-κB pathway.[5]

-

JAK/STAT Pathway: ALKBH5 can influence the tumor microenvironment by modulating the JAK/STAT signaling pathway.[6]

Biological Functions of ALKBH5 Inhibition

The multifaceted roles of ALKBH5 mean that its inhibition can have a wide range of biological effects, which are summarized below.

Cancer

The primary focus of ALKBH5 inhibitor development has been in oncology, where it often acts as an oncogene.

-

Inhibition of Tumor Growth and Proliferation: By promoting the degradation of oncogenic transcripts, ALKBH5 inhibition can suppress the proliferation of cancer cells.[2] This has been observed in various cancer types, including glioblastoma, breast cancer, and non-small cell lung cancer.[6]

-